Hexanamide, 6-amino-N-phenyl-, also known as 6-amino-N-phenylhexanamide, is a chemical compound with the molecular formula and a CAS number of 115012-25-4. This compound features an amine group at the sixth position of a hexanamide chain, making it significant in various chemical and biological applications. Its structure includes a phenyl group attached to the nitrogen atom, contributing to its unique properties and potential reactivity.
Hexanamide, 6-amino-N-phenyl-, is classified under amides and specifically falls into the category of aliphatic amides due to its hexane backbone. It is often utilized in organic synthesis and medicinal chemistry due to its functional groups that can participate in various chemical reactions. The compound is sourced from chemical suppliers and research institutions focusing on organic compounds.
The synthesis of hexanamide, 6-amino-N-phenyl-, can be achieved through several methods, primarily involving the condensation of 6-aminohexanoic acid with an appropriate phenyl derivative. A common method includes:
The reaction conditions may vary based on the specific phenyl substituent used, but generally involve stirring at elevated temperatures to ensure complete reaction. Purification methods such as recrystallization or chromatography are employed to isolate the product.
The molecular structure of hexanamide, 6-amino-N-phenyl-, can be represented as follows:
The compound's structure features a primary amine group (-NH2) attached to a hexanamide backbone with a phenyl group, which influences its solubility and reactivity.
Hexanamide, 6-amino-N-phenyl-, can undergo various chemical reactions:
These reactions highlight the versatility of hexanamide, 6-amino-N-phenyl-, in synthetic organic chemistry.
The mechanism of action for hexanamide, 6-amino-N-phenyl-, primarily involves its interaction with biological targets through hydrogen bonding and π-π interactions due to its amino and phenyl groups. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects. For instance, it may influence histone deacetylase activity, impacting gene expression regulation.
Relevant data indicates that hexanamide exhibits typical characteristics associated with amides, including moderate stability and reactivity under specific conditions.
Hexanamide, 6-amino-N-phenyl-, finds utility in several scientific fields:
Introduction to the Compound6-Amino-N-phenylhexanamide (chemical formula: C₁₂H₁₈N₂O; CAS: 115012-25-4), also documented as N-phenyl-6-aminohexanamide or 6-aminohexanoic acid phenylamide, is a structurally optimized small molecule featuring a linear hexanamide chain terminated by an amino group and an N-phenyl amide moiety. This configuration enables diverse biological interactions, particularly with mitochondrial fusion proteins and epigenetic regulators [1] [10]. Its molecular weight is 206.28 g/mol, with a predicted LogP of 3.49, indicating moderate lipophilicity conducive to membrane permeability [10].
Property | Value |
---|---|
IUPAC Name | 6-Amino-N-phenylhexanamide |
Molecular Formula | C₁₂H₁₈N₂O |
CAS Registry | 115012-25-4 |
Exact Mass | 206.142 Da |
Synonyms | Hexanamide, 6-amino-N-phenyl; 6-Amino-1-hexanoic acid anilide |
Mitochondrial dysfunction underlies neurodegenerative and metabolic diseases. 6-Amino-N-phenylhexanamide derivatives (structurally analogous to 6-phenylhexanamide) act as stereoselective activators of mitofusin 1 (MFN1) and mitofusin 2 (MFN2)—GTPases governing mitochondrial outer membrane fusion. These compounds rescue impaired mitochondrial dynamics by promoting MFN conformational changes that trigger membrane tethering and fusion. The trans-4-hydroxycyclohexyl derivative (compound 13B) demonstrates exceptional potency:
Mechanistically, these hexanamides bind a hydrophobic cavity near the MFN2 GTPase domain, stabilizing an active conformation that enhances GTP hydrolysis—a prerequisite for fusion [6]. Oral bioavailability and blood-brain barrier penetration are confirmed in murine models, supporting CNS applicability [6].
Parameter | Untreated CMT2A Model | Treated (Compound 13B) | Improvement |
---|---|---|---|
Fusion Rate | 0.08 events/min | 0.29 events/min | 263% |
Mitochondrial Length | Fragmented (≤1 µm) | Elongated (≥3 µm) | >200% |
ATP Production | 55 nmol/mg protein | 120 nmol/mg protein | 118% |
Axonal Transport Velocity | 0.4 µm/s | 0.9 µm/s | 125% |
CMT2A, caused by dominant-negative MFN2 mutations, is the most prevalent axonal subtype of CMT. 6-Amino-N-phenylhexanamide derivatives directly counteract MFN2 loss-of-function:
Preclinical evidence highlights disease-modifying potential:
"Trans-isomer 13B (30 mg/kg/day orally) reduced neuropathology scores by 70% and increased compound muscle action potentials by 3-fold in CMT2A mice, confirming target engagement and functional recovery" [6].
These compounds address the core pathophysiology—mitochondrial dysdynamism—rather than symptomatic relief, positioning them as first-in-class therapeutics for CMT2A [1] [6].
Beyond mitochondrial effects, 6-amino-N-phenylhexanamide scaffolds exhibit histone deacetylase (HDAC) inhibitory activity. HDACs (especially class I HDAC1/HDAC3) are overexpressed in solid and hematological malignancies, driving oncogene expression and tumor suppression silencing [8]. Key mechanisms:
HDAC Isoform | Function in Cancer | IC₅₀ (µM) | Biological Outcome |
---|---|---|---|
HDAC1 | Cell cycle progression | 0.81 | p21/p27 upregulation; G1 arrest |
HDAC2 | Apoptosis suppression | 3.2 | Bax activation; Bcl2 suppression |
HDAC3 | DNA damage repair evasion | 2.5 | γH2AX accumulation; PARP activation |
HDAC6 | Metastasis via tubulin deacetylation | >10 | Limited activity |
While direct evidence for 6-amino-N-phenylhexanamide is limited, structurally related amphipathic hexanamide derivatives disrupt bacterial membranes:
Antimicrobial activity remains structure-dependent: branching or aryl modifications enhance potency against Staphylococcus aureus (MIC: 4–8 µg/mL) but reduce Gram-negative penetration [4] [9].
Concluding Remarks
6-Amino-N-phenylhexanamide exemplifies targeted molecular design bridging mitochondrial biology, oncology, and infectious disease. Its core structure serves as a versatile scaffold:
Future directions include prodrug engineering for enhanced CNS delivery and combination therapies exploiting mitochondrial-epigenetic crosstalk.
Therapeutic Area | Primary Target | Key Mechanism | Lead Derivative |
---|---|---|---|
CMT2A Neuropathy | MFN2 GTPase domain | Mitochondrial fusion promotion | trans-13B |
Solid Tumors | HDAC1/HDAC3 catalytic site | Histone hyperacetylation; p21 activation | Phosphonamidate variants |
Gram-Negative Infections | Bacterial outer membrane | LPS destabilization; self-promoted uptake | N-phenyl-6-(phosphonatoamino)hexanamide |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7